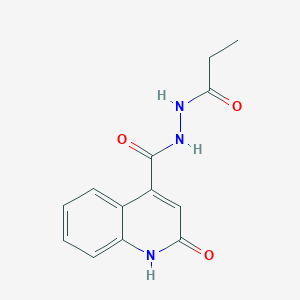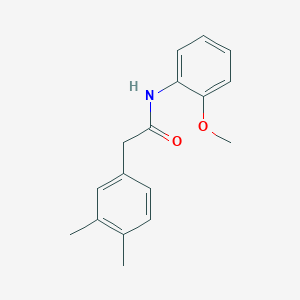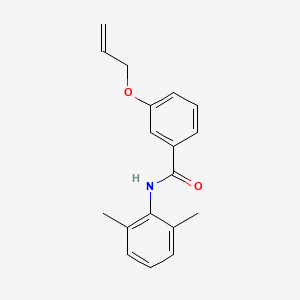![molecular formula C18H18O6 B5019890 methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5019890.png)
methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is an organic compound with the molecular formula C18H18O6 It is a derivative of benzoic acid and contains both methoxy and formyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate can be synthesized through a multi-step process involving the reaction of methyl 4-bromobenzoate with 4-formyl-2-methoxyphenol. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the ethoxy group, followed by esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[2-(4-carboxy-2-methoxyphenoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(4-hydroxymethyl-2-methoxyphenoxy)ethoxy]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and ethoxy groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate: Contains an ethyl ester instead of a methyl ester, which can influence its physical and chemical properties.
Methyl 4-[2-(4-hydroxy-2-methoxyphenoxy)ethoxy]benzoate:
Uniqueness
Methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Propiedades
IUPAC Name |
methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-17-11-13(12-19)3-8-16(17)24-10-9-23-15-6-4-14(5-7-15)18(20)22-2/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFBVMUYQWLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5019810.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5019823.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5019834.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5019836.png)
![2-(4-benzylpiperazin-1-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide;oxalic acid](/img/structure/B5019856.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5019863.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5019880.png)
![N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B5019881.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5019886.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5019897.png)

![3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5019903.png)

